3-Ethynyl-N,N-dimethyloxetan-3-amine;2,2,2-trifluoroacetic acid
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Overview
Description
3-Ethynyl-N,N-dimethyloxetan-3-amine;2,2,2-trifluoroacetic acid is a chemical compound with the molecular formula C7H11NO.C2HF3O2. It is a derivative of oxetane, a four-membered cyclic ether, with an ethynyl group attached to the third carbon and N,N-dimethylamino group at the same position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-Ethynyl-N,N-dimethyloxetan-3-amine typically begins with oxetane as the starting material.
Reaction Steps: The oxetane ring is first functionalized with an ethynyl group through a nucleophilic substitution reaction. Subsequently, the N,N-dimethylamino group is introduced via amination.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions with the use of strong bases and aprotic solvents to ensure high yields.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Large reactors and continuous flow systems are used to maintain consistent reaction conditions and improve efficiency. The compound is then purified using standard techniques such as recrystallization or chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the ethynyl group to an ethylene group.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Strong bases like sodium hydride (NaH) and aprotic solvents such as dimethyl sulfoxide (DMSO) are typically employed.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones can be formed depending on the specific conditions.
Reduction Products: Ethylene derivatives are common reduction products.
Substitution Products: Different substituted oxetanes can be synthesized through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which 3-Ethynyl-N,N-dimethyloxetan-3-amine;2,2,2-trifluoroacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to downstream effects in biological systems.
Comparison with Similar Compounds
3-Methyloxetan-3-yl)methanol: Another oxetane derivative with different functional groups.
3-Ethynyl-N,N-dimethyloxetan-3-amine: Similar structure but without the trifluoroacetic acid moiety.
Uniqueness: The presence of the trifluoroacetic acid group in 3-Ethynyl-N,N-dimethyloxetan-3-amine;2,2,2-trifluoroacetic acid imparts unique chemical properties, such as increased acidity and stability, which differentiate it from other similar compounds.
Properties
IUPAC Name |
3-ethynyl-N,N-dimethyloxetan-3-amine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.C2HF3O2/c1-4-7(8(2)3)5-9-6-7;3-2(4,5)1(6)7/h1H,5-6H2,2-3H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCSKLGQXJTDFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(COC1)C#C.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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